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Compound of Interest

Methyl 3-formyl-4-
Compound Name:
methoxybenzoate

Cat. No.: B181462

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-4-methoxybenzoate (CAS No. 74733-24-7) is a versatile aromatic building
block possessing both an aldehyde and a methyl ester functional group. This unique
combination allows for a wide range of chemical transformations, making it a valuable
intermediate in the synthesis of complex organic molecules, including pharmaceuticals and
agrochemicals. Its utility is particularly noted in the development of anti-inflammatory and
analgesic agents. This document provides an overview of the reaction mechanisms involving
Methyl 3-formyl-4-methoxybenzoate, detailed experimental protocols for analogous
compounds, and its potential applications in drug discovery and development.

Physicochemical Properties
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Property Value

CAS Number 74733-24-7
Molecular Formula C10H1004
Molecular Weight 194.18 g/mol
Appearance Solid

Purity Typically =97%

Core Reaction Mechanisms

The reactivity of Methyl 3-formyl-4-methoxybenzoate is dictated by its two primary functional
groups: the formyl (aldehyde) group and the methyl ester group. These groups can be
selectively targeted to build molecular complexity.

Reactions of the Aldehyde Group:

e Reductive Amination: The aldehyde can react with primary or secondary amines in the
presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted
amines.

o Wittig Reaction: Reaction with phosphorus ylides allows for the formation of alkenes,
extending the carbon chain.

o Condensation Reactions: The aldehyde can undergo condensation with active methylene
compounds (e.g., malonates, nitriles) in the presence of a base to form a variety of
substituted alkenes.

» Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents
(e.g., potassium permanganate, chromium trioxide).

» Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium
borohydride.

Reactions of the Ester Group:
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» Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under
acidic or basic conditions.

e Amidation: The ester can react with amines to form amides, often requiring elevated
temperatures or catalysis.

e Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like
lithium aluminum hydride.

Reactions involving the Aromatic Ring:

 Nitration: The aromatic ring can be nitrated, typically at the position ortho or para to the
activating methoxy group, to introduce a nitro group which can be further functionalized.

A general overview of the synthetic possibilities is presented in the following diagram:
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Possible synthetic transformations of Methyl 3-formyl-4-methoxybenzoate.

Application in Drug Development: Synthesis of
Kinase Inhibitors (Analogous Examples)

While specific examples of marketed drugs derived directly from Methyl 3-formyl-4-
methoxybenzoate are not readily available in the public domain, the synthetic utility of closely
related analogs is well-documented in the synthesis of targeted cancer therapies like Gefitinib
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and Bosutinib. The protocols for these syntheses provide a valuable blueprint for the potential
transformations of Methyl 3-formyl-4-methoxybenzoate.

Representative Synthetic Workflow

The following diagram illustrates a typical multi-step synthesis that could be adapted for Methyl
3-formyl-4-methoxybenzoate, based on the synthesis of Gefitinib.

Alkylation Nitration Reduction Chlorination Amination Gefitinib

(( Methyl 3-hydroxy-4-methoxybenzoate Gyl

Starting Material for Gefitinib Synthesis)

Click to download full resolution via product page

Synthetic workflow for Gefitinib, adaptable for related compounds.

Experimental Protocols (Based on Analogous
Syntheses)

The following protocols are adapted from the synthesis of intermediates for kinase inhibitors,
demonstrating the types of reactions applicable to Methyl 3-formyl-4-methoxybenzoate.

Protocol 1: Alkylation of a Phenolic Precursor
(Analogous to Gefitinib Synthesis Step 1)

This protocol describes the alkylation of a hydroxyl group on a benzoate precursor.

Materials:

Methyl 3-hydroxy-4-methoxybenzoate

1-Bromo-3-chloropropane

Potassium carbonate (K2COs3)

N,N-Dimethylformamide (DMF)

Ice-water
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Equipment:

Round-bottom flask

Heating mantle with stirrer

Thermometer

Buchner funnel and filter flask

Procedure:

o Combine methyl 3-hydroxy-4-methoxybenzoate (0.47 mol), 1-bromo-3-chloropropane (0.65
mol), and potassium carbonate (1.0 mol) in DMF (500 mL) in a round-bottom flask.

o Heat the mixture to 70°C with stirring for 4 hours.

o Cool the reaction mixture to room temperature.

» Slowly pour the reaction mixture into ice-water (3 L) with constant stirring.

o Collect the resulting solid precipitate by vacuum filtration and wash with cold water.

Quantitative Data:
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Starting )
Reactant Moles Product Yield
Mass/Volume

Methyl 3-(3-
Methyl 3-
chloropropoxy)-4
hydroxy-4-
0.47 84.6¢g - 94.7%
methoxybenzoat
methoxybenzoat
e
e
1-Bromo-3-
0.65 101.6g
chloropropane
Potassium
1.0 138.1 ¢
carbonate
DMF - 500 mL

Protocol 2: Nitration of an Aromatic Ring (Analogous to
Gefitinib Synthesis Step 2)

This protocol details the nitration of the aromatic ring of a benzoate derivative.
Materials:

o Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

« Nitric acid (66%)

» Acetic acid

e Acetic anhydride

o Ethyl acetate

o Saturated sodium bicarbonate solution

e Brine

e Sodium sulfate (Naz2S0a4)
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Equipment:

Round-bottom flask

Dropping funnel

Ice bath

Separatory funnel
Procedure:

» Dissolve methyl 3-(3-chloropropoxy)-4-methoxybenzoate (0.36 mol) in a mixture of acetic
acid (300 mL) and acetic anhydride (100 mL) in a round-bottom flask cooled in an ice bath to
0-5°C.

e Add nitric acid (84.5 mL, 66%) dropwise to the solution while maintaining the temperature
between 0-5°C.

» After the addition is complete, stir the mixture at room temperature for 6 hours.
o Slowly pour the reaction mixture into ice-water (2 L).
o Extract the aqueous mixture with ethyl acetate (4 x 200 mL).

o Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200
mL) and then with brine (2 x 100 mL).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Protocol 3: Reduction of a Nitro Group (Analogous to
Gefitinib Synthesis Step 3)

This protocol describes the reduction of an aromatic nitro group to an amine.

Materials:
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e Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

e Powdered iron

e Acetic acid

o Methanol

o Ethyl acetate

o Water

Equipment:

¢ Round-bottom flask with a condenser

e Heating mantle with stirrer

e Buchner funnel and filter flask

Procedure:

e Add powdered iron (0.89 mol) to acetic acid (500 mL) in a round-bottom flask and stir the
suspension for 15 minutes at 50°C under a nitrogen atmosphere.

o Prepare a solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (0.30 mol) in
methanol (300 mL).

o Add the methanol solution dropwise to the iron suspension.

¢ Stir the mixture for 30 minutes at 50-60°C.

« Filter the hot mixture to remove the iron catalyst and wash the filter cake with methanol.

o Combine the filtrate and washes and evaporate the solvents under reduced pressure.

e Pour the residue into water (4 L) and extract with ethyl acetate (4 x 200 mL).
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o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to
yield the amine product.

Quantitative Data:

Reactant Moles Starting Mass Product Yield

Methyl 2-amino-

Methyl 5-(3- 5-(3-
chloropropoxy)-4 chloropropoxy)-4
Propoxy) 0.30 90.0¢g Propoxy) 77%
-methoxy-2- -
nitrobenzoate methoxybenzoat
e
Powdered iron 0.89 50¢g
Conclusion

Methyl 3-formyl-4-methoxybenzoate is a valuable and versatile building block for organic
synthesis. Its dual functionality allows for a wide array of chemical modifications, making it an
attractive starting material for the synthesis of complex molecules with potential biological
activity. The experimental protocols for analogous compounds presented here provide a solid
foundation for researchers to explore the synthetic potential of Methyl 3-formyl-4-
methoxybenzoate in the development of novel pharmaceuticals and other fine chemicals.
Further research into the specific applications and reaction mechanisms of this compound is
warranted to fully exploit its synthetic utility.

 To cite this document: BenchChem. [Application Notes and Protocols: Methyl 3-formyl-4-
methoxybenzoate in Synthetic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181462#reaction-mechanisms-involving-methyl-3-
formyl-4-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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